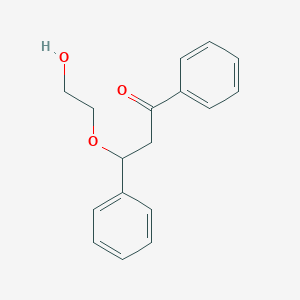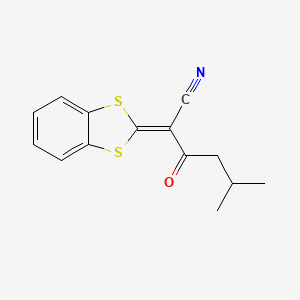
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile is a complex organic compound characterized by the presence of a benzodithiol ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile typically involves the reaction of benzodithiol derivatives with appropriate nitrile and ketone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions result in a variety of substituted benzodithiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound’s benzodithiol ring system allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indene-1,3(2H)-dione, 2-(1,3-benzodithiol-2-ylidene)
- 2,2’-[1,2-Bis(3-nitrophenyl)ethane-1,2-diylidene]bis(1,3-benzodithiol)
- 3-[(3E,7E,11E)-15-(2H-1,3-benzodithiol-2-ylidene)-3,7,12-trimethylpentadeca-3,7,11-trien-1-yl]-2,2-dimethyloxirane
Uniqueness
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile stands out due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
657411-06-8 |
|---|---|
Molekularformel |
C14H13NOS2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-(1,3-benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile |
InChI |
InChI=1S/C14H13NOS2/c1-9(2)7-11(16)10(8-15)14-17-12-5-3-4-6-13(12)18-14/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
KGEJQKBBRRADKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(=C1SC2=CC=CC=C2S1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


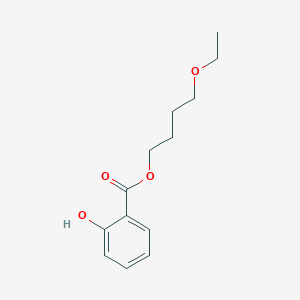
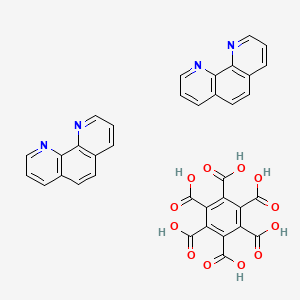
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

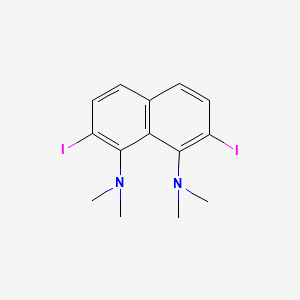

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)

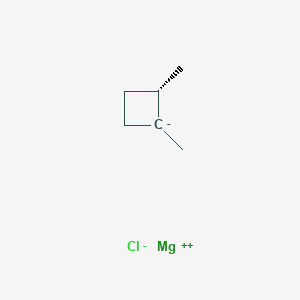
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
